molecular formula C11H12O B13232498 1-Methyl-2-phenylcyclopropane-1-carbaldehyde

1-Methyl-2-phenylcyclopropane-1-carbaldehyde

Cat. No.: B13232498
M. Wt: 160.21 g/mol
InChI Key: PHEQDTOMKNXMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-phenylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H12O. It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a methyl group, a phenyl group, and an aldehyde functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-phenylcyclopropane-1-carbaldehyde can be synthesized through various methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts. The reaction typically proceeds under mild conditions, yielding the desired cyclopropane derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclopropanation reaction for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, Sulfuric acid (H2SO4) for sulfonation, Halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 1-Methyl-2-phenylcyclopropane-1-carboxylic acid

    Reduction: 1-Methyl-2-phenylcyclopropane-1-methanol

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced

Scientific Research Applications

1-Methyl-2-phenylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylcyclopropane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of various products. The phenyl group can engage in aromatic substitution reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-phenylcyclopropane: Lacks the aldehyde functional group, making it less reactive in certain types of reactions.

    2-Phenylcyclopropane-1-carbaldehyde: Similar structure but lacks the methyl group, affecting its reactivity and physical properties.

    Cyclopropane-1-carbaldehyde: Simplest form, lacking both the phenyl and methyl groups, resulting in different chemical behavior.

Uniqueness

1-Methyl-2-phenylcyclopropane-1-carbaldehyde is unique due to the combination of its cyclopropane ring, phenyl group, and aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-methyl-2-phenylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H12O/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

PHEQDTOMKNXMHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.